(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine
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Overview
Description
(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a pyrazole ring substituted with ethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1-ethyl-3,5-dimethyl-1,3-diketone.
Substitution Reactions: The ethyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Chiral Amine Introduction: The final step involves the introduction of the chiral amine group. This can be achieved through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and chiral amine group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine: The racemic mixture containing both enantiomers.
1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the ethyl and dimethyl groups on the pyrazole ring also contributes to its distinct chemical properties.
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(1S)-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-5-12-8(4)9(6(2)10)7(3)11-12/h6H,5,10H2,1-4H3/t6-/m0/s1 |
InChI Key |
QKZKNPUAVZUVON-LURJTMIESA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)[C@H](C)N)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C)N)C |
Origin of Product |
United States |
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